

A Comparative Guide to the Substrate Specificity of Glutamate-1-Semialdehyde Metabolizing Enzymes

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Compound of Interest

Compound Name: *Glutamate-1-semialdehyde*

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This guide provides a detailed comparison of the substrate specificity of enzymes responsible for the metabolism of **glutamate-1-semialdehyde** (GSA), a key intermediate in the biosynthesis of tetrapyrroles like heme and chlorophyll. The primary focus is on **Glutamate-1-Semialdehyde 2,1-Aminomutase** (GSA-AT), the principal enzyme catalyzing the conversion of GSA to 5-aminolevulinate (ALA). This document summarizes key kinetic data, details experimental protocols for assessing enzyme activity, and visualizes the metabolic pathway.

Executive Summary

Glutamate-1-semialdehyde (GSA) is predominantly metabolized by the pyridoxal phosphate-dependent enzyme **Glutamate-1-Semialdehyde 2,1-Aminomutase** (GSA-AT; EC 5.4.3.8).[1] This enzyme catalyzes an intramolecular transfer of an amino group from C2 to C1 of GSA, yielding 5-aminolevulinate (ALA), the universal precursor for tetrapyrrole biosynthesis in most organisms.[2][3] While GSA-AT is the main enzyme in this pathway, its substrate specificity and kinetic parameters can vary across different organisms. Understanding these differences is crucial for applications in herbicide development and antibacterial drug design, as this pathway is essential in plants and bacteria but absent in animals.[4]

Data Presentation: Kinetic Parameters of GSA-AT

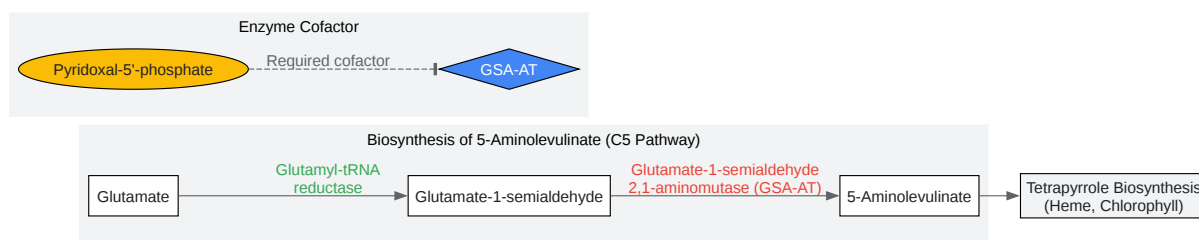
The following table summarizes the available kinetic data for GSA-AT from various sources, highlighting the enzyme's affinity and catalytic efficiency for its primary substrate, GSA, and other tested compounds.

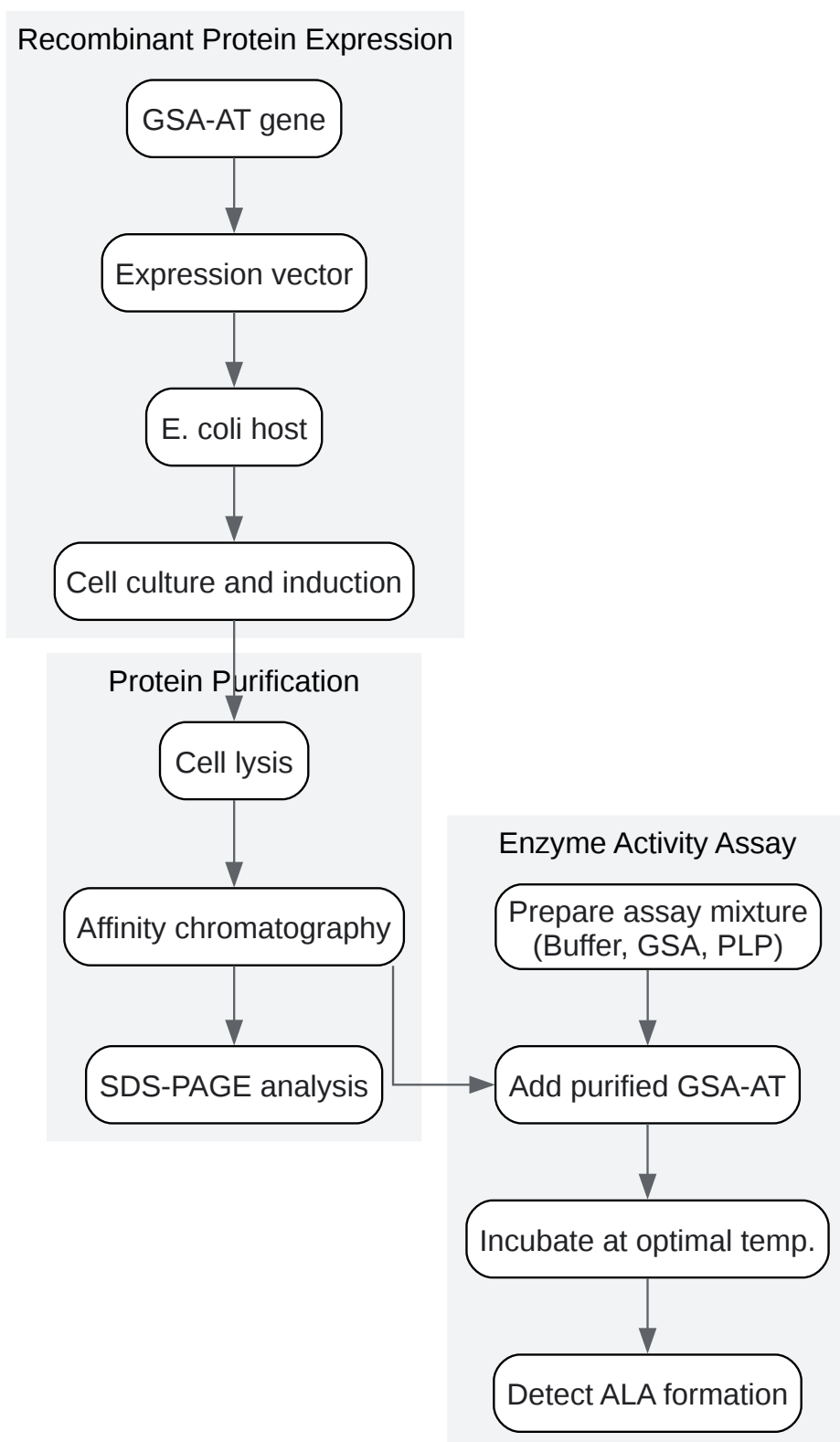
Enzyme Source	Substrate/Ligand	K _m (μM)	k _{cat} (s ⁻¹)	K _i (mM)	Notes
Hordeum vulgare (Barley)	d,l-GSA	25	0.11	-	Recombinant enzyme expressed in E. coli.[5][6][7]
Synechococcus PCC 6301	L-GSA	12	0.23	-	For the pyridoxamine-phosphate form of the enzyme.
Synechococcus PCC 6301	4,5-diaminovalerate (A2Val)	1.0	-	-	Stimulates ALA synthesis.
Synechococcus PCC 6301	4,5-dioxovalerate (O2Val)	-	-	1.4	Competitive inhibitor of the pyridoxamine-phosphate form.
Synechococcus PCC 6301	Gabaculine	-	-	-	Forms a stable complex with the enzyme. [8]
Pisum sativum (Pea)	4-aminohex-5-ynoate	-	-	-	A potent, mechanism-based inactivator.[9][10]

Pisum	4-aminohex-				A weak
sativum (Pea)	5-enoate	-	-	-	inactivator.[9]
					[10]

Signaling Pathways and Experimental Workflows

The metabolic conversion of glutamate to ALA via GSA is a critical pathway. The following diagram illustrates this process.





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